molecular formula C17H17ClN6O3 B1671324 Eszopiclone CAS No. 138729-47-2

Eszopiclone

Cat. No. B1671324
M. Wt: 388.8 g/mol
InChI Key: GBBSUAFBMRNDJC-INIZCTEOSA-N
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Description

Eszopiclone, also known by the brand name Lunesta, is a medication used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone helps you get to sleep faster and sleep throughout the night .


Synthesis Analysis

The synthesis of Eszopiclone involves the reaction of the compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine .


Molecular Structure Analysis

Eszopiclone has the molecular formula C17H17ClN6O3 . Its average mass is 388.808 Da and its monoisotopic mass is 388.105072 Da .


Physical And Chemical Properties Analysis

Eszopiclone is white in color and soluble in 0.1N HCl, weakly soluble in acetate and phosphate buffer mediums . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Scientific Research Applications

  • Effects on Sleep Spindles and Memory Consolidation in Schizophrenia : A study published in 'Neuropsychopharmacology' investigated the effects of eszopiclone on sleep spindles and memory consolidation in individuals with schizophrenia. This double-blind, placebo-controlled, crossover study involved healthy controls and people with schizophrenia, assessing the impact of eszopiclone on sleep quality and procedural memory tasks. The research focused on parameters like spindle density during sleep and the improvement in Motor Sequence Task performance, which is a measure of procedural memory consolidation​​.

Safety And Hazards

Eszopiclone may cause a severe allergic reaction. Symptoms include hives; nausea, vomiting; difficulty breathing; swelling of your face, lips, tongue, or throat . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake .

Future Directions

Two drugs, eszopiclone and lemborexant – both not currently licensed for the treatment of insomnia in the UK – were shown to perform better than others, both in the acute and long-term treatment of insomnia in adults . This suggests that eszopiclone may have a promising future in the treatment of insomnia.

properties

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046086
Record name Eszopiclone
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Molecular Weight

388.8 g/mol
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Physical Description

Solid
Record name Eszopiclone
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Solubility

soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L
Record name Eszopiclone
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Mechanism of Action

The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects. It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5. Eszopiclone increases GABA-A channel currents significantly. GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated., Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors., The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors.
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Product Name

Eszopiclone

Color/Form

White to light-yellow crystalline solid

CAS RN

138729-47-2
Record name Eszopiclone
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Record name (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate
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Record name ESZOPICLONE
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Melting Point

202-203
Record name Eszopiclone
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Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
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Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
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Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,430
Citations
CJ Halas - American journal of health-system pharmacy, 2006 - academic.oup.com
… Eszopiclone is rapidly absorbed after oral administration, with peak serum concentrations ranging from 1 to 1.3 hours. The efficacy of eszopiclone … Compared with placebo, eszopiclone …
Number of citations: 46 academic.oup.com
AD Krystal, JK Walsh, E Laska, J Caron, DA Amato… - Sleep, 2003 - academic.oup.com
… pharmacologic treatment of insomnia with eszopiclone. … The investigational drug employed in this study was eszopiclone 3 … Eszopiclone appears rapidly in the systemic circulation and …
Number of citations: 564 academic.oup.com
S Rösner, C Englbrecht, R Wehrle… - Cochrane Database …, 2018 - cochranelibrary.com
Background Insomnia is a major public health issue affecting between 6% to 10% of the adult population in Western countries. Eszopiclone is a hypnotic drug belonging to a newer …
Number of citations: 47 www.cochranelibrary.com
ST Melton, JM Wood… - Annals of …, 2005 - journals.sagepub.com
… that eszopiclone was safe … eszopiclone with other non benzodiazepine sedative–hypnotics (eg, zolpidem, zaleplon) are needed with cost data to clearly define the role of eszopiclone …
Number of citations: 58 journals.sagepub.com
A Mack, JO Salazar - Formulary, 2003 - search.proquest.com
Rosenberg et al11 performed a randomized, double-blind, placebo-controlled study of 436 healthy subjects to evaluate the efficacy and safety of eszopiclone (1, 2, 3, and 3.5 mg) in a …
Number of citations: 10 search.proquest.com
GK Zammit, LJ McNabb, J Caron… - … medical research and …, 2004 - Taylor & Francis
… As such, eszopiclone would be expected to provide rapid sleep onset as well … of eszopiclone 3 mg compared with placebo; to secondarily evaluate the efficacy and safety of eszopiclone …
Number of citations: 207 www.tandfonline.com
R Rosenberg, J Caron, T Roth, D Amato - Sleep Medicine, 2005 - Elsevier
… of eszopiclone in … of eszopiclone 3 and 3.5 mg compared with placebo, using polysomnography (PSG). The secondary objectives were to determine the hypnotic efficacy of eszopiclone …
Number of citations: 108 www.sciencedirect.com
JM Monti, SR Pandi-Perumal - Neuropsychiatric Disease and …, 2007 - Taylor & Francis
… eszopiclone 2 or 3 mg discontinuation. Although dependence and abuse potential have not been formally assessed, unpublished data show that eszopiclone at … that eszopiclone is …
Number of citations: 47 www.tandfonline.com
MH Pollack, EA Hoge, JJ Worthington… - The Journal of clinical …, 2011 - psychiatrist.com
… pharmacotherapy with eszopiclone may … eszopiclone for the treatment of DSM-IV PTSD and concomitant insomnia. We hypothesized that, compared to placebo, 3 weeks of eszopiclone …
Number of citations: 111 www.psychiatrist.com
T Roth, JK Walsh, A Krystal, T Wessel, TA Roehrs - Sleep medicine, 2005 - Elsevier
… placebo to 6 months of open-label eszopiclone therapy and were sustained during the 6 months … double-blind eszopiclone. During 12 months of nightly treatment, eszopiclone 3 mg was …
Number of citations: 252 www.sciencedirect.com

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